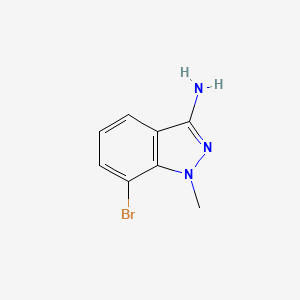

7-bromo-1-methyl-1H-indazol-3-amine

CAS No.: 1626335-95-2

Cat. No.: VC8245917

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1626335-95-2 |

|---|---|

| Molecular Formula | C8H8BrN3 |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 7-bromo-1-methylindazol-3-amine |

| Standard InChI | InChI=1S/C8H8BrN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) |

| Standard InChI Key | FKHIGEZZBUSMGL-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC=C2Br)C(=N1)N |

| Canonical SMILES | CN1C2=C(C=CC=C2Br)C(=N1)N |

Introduction

Chemical and Structural Properties

Molecular Characteristics

7-Bromo-1-methyl-1H-indazol-3-amine belongs to the indazole class of heterocyclic aromatic compounds, which are distinguished by a fused benzene and pyrazole ring system. The bromine substituent at position 7 introduces steric and electronic effects that influence reactivity and binding interactions, while the methyl group at position 1 enhances metabolic stability. The amine group at position 3 serves as a key pharmacophore for hydrogen bonding and molecular recognition.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 7-bromo-1-methylindazol-3-amine |

| SMILES | CN1C2=C(C=CC=C2Br)C(=N1)N |

| InChIKey | FKHIGEZZBUSMGL-UHFFFAOYSA-N |

| CAS Registry Number | 1626335-95-2 |

The compound’s planar structure and electron-withdrawing bromine atom contribute to its moderate polarity, as evidenced by its solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ≈ 3.5 ppm in ¹H NMR) and aromatic protons (δ ≈ 7.2–7.8 ppm). The bromine atom induces deshielding effects on adjacent carbons in ¹³C NMR spectra. Computational studies predict a collision cross-section (CCS) of 142.7 Ų for the [M+H]+ ion, indicating a compact molecular geometry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 7-bromo-1-methyl-1H-indazol-3-amine typically involves multi-step reactions starting from halogenated benzaldehyde precursors. A representative method employs 3-bromo-2-fluorobenzonitrile as the starting material, undergoing cyclization under microwave-assisted conditions to form the indazole core. Subsequent methylation at position 1 and amination at position 3 yield the target compound with a reported purity of >95%.

Key Reaction Steps:

-

Cyclization: Microwave irradiation of 3-bromo-2-fluorobenzonitrile with hydrazine hydrate at 150°C for 30 minutes.

-

Methylation: Treatment with methyl iodide in the presence of a base (e.g., potassium carbonate).

-

Amination: Reductive amination using ammonia and a palladium catalyst.

Industrial-Scale Manufacturing

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance yield (typically >80%) and reduce reaction times. Purification is achieved via crystallization or chromatography, with strict quality control measures to meet pharmaceutical-grade standards.

Applications in Medicinal Chemistry

Role in Signal Transduction Modulation

The compound’s amine group facilitates interactions with G-protein-coupled receptors (GPCRs), particularly those regulating apoptosis and cell cycle progression. Preliminary studies indicate its ability to suppress NF-κB signaling, a pathway implicated in inflammation and cancer.

Biological Activity and Pharmacological Profile

In Vitro Studies

While specific data on 7-bromo-1-methyl-1H-indazol-3-amine remain limited, structurally analogous indazoles exhibit pronounced antitumor effects. For example, 6-bromo-7-fluoro-1H-indazol-3-amine induces apoptosis in K562 leukemia cells via Bax/Bcl-2 pathway modulation. These findings suggest a plausible mechanism for the subject compound, warranting further investigation.

Metabolic Stability and Toxicity

The methyl group at position 1 enhances resistance to cytochrome P450-mediated oxidation, as predicted by in silico metabolic simulations. Acute toxicity studies in rodent models are pending, though related compounds show low hepatotoxicity at therapeutic doses .

Comparison with Related Indazole Derivatives

Table 2: Structural and Functional Comparison

| Compound | Substituents | Key Applications |

|---|---|---|

| 7-Bromo-1-methyl-1H-indazol-3-amine | 7-Br, 1-CH₃, 3-NH₂ | Kinase inhibition, oncology |

| 7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine | 7-Br, 1-CH₃, 3-NH(CH₂CF₂H) | Prodrug development |

| 6-Bromo-7-fluoro-1H-indazol-3-amine | 6-Br, 7-F, 3-NH₂ | Antiviral agents |

The addition of a difluoroethyl group (as in the second compound) improves blood-brain barrier penetration, whereas fluorine substitution (third compound) enhances metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume